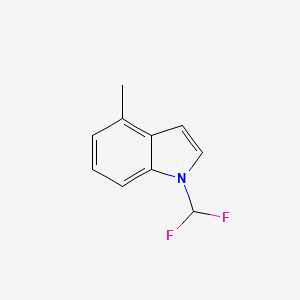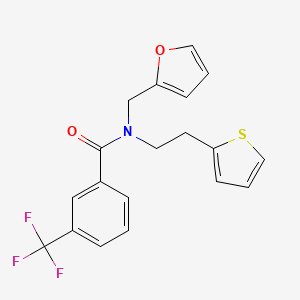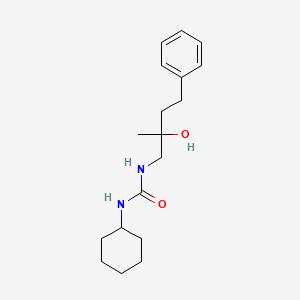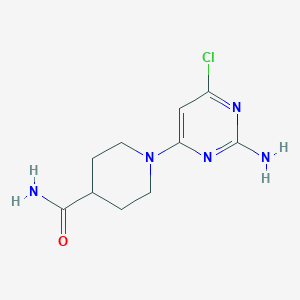
tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, such as the one you mentioned, are significant in natural products and drugs . They play a crucial role in cell biology and are often used as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of indole derivatives is typically complex, with various functional groups attached to the indole core . These functional groups can greatly influence the properties and reactivity of the compound.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, depending on the functional groups present . These reactions can include formylation, reduction, and olefination .科学的研究の応用
Chemical Recycling of Poly(ethylene terephthalate)
Poly(ethylene terephthalate) (PET), commonly found in post-consumer soft-drink bottles, presents a significant opportunity for chemical recycling. Research by Karayannidis and Achilias (2007) highlights the potential of hydrolysis in alkaline or acid environments to recover pure terephthalic acid monomer, which can be repolymerized. This process not only addresses solid waste issues but also conserves petrochemical products and energy, showcasing a practical application of tert-butyl-based compounds in recycling efforts (Karayannidis & Achilias, 2007).
Synthetic Phenolic Antioxidants in Environmental Science
Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs) in various products to prevent oxidation and extend shelf life. Their environmental occurrence, human exposure, and associated toxicities highlight the urgent need for research into novel SPAs with lower toxicity and environmental impact. This context underscores the relevance of studying tert-butyl-based compounds for their potential as safer alternatives in industrial applications (Liu & Mabury, 2020).
Biodegradation and Environmental Fate of Fuel Additives
Research on the biodegradation and environmental fate of fuel additives like methyl tert-butyl ether (MTBE) by Schmidt et al. (2004) provides insights into the challenges and potential pathways for mitigating pollution from these compounds. Understanding the degradation of MTBE and its intermediates under various conditions can inform the development of more environmentally friendly fuel additives, highlighting another area where tert-butyl-based compounds are of scientific interest (Schmidt et al., 2004).
Development of Nonchromatographic Bioseparation Processes
The review by Yan et al. (2018) on three-phase partitioning (TPP) as a bioseparation technology underlines the importance of rapid, green, and efficient separation methods for bioactive molecules. Tert-butyl-based compounds, through their role in facilitating such separations, are crucial for the production and purification of bioactive molecules used in food, cosmetics, and medicine (Yan et al., 2018).
Indole Synthesis in Organic Chemistry
The comprehensive review by Taber and Tirunahari (2011) on indole synthesis methodologies, including those involving tert-butyl-based compounds, highlights the significance of these processes in creating bioactive molecules. Such synthesis methods are fundamental in developing pharmaceuticals and exploring new treatments, demonstrating the critical role of tert-butyl-based compounds in medicinal chemistry (Taber & Tirunahari, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
tert-butyl 7-ethynyl-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-7-6-8-12-9-10-16(13(11)12)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPYPUZJCNJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)

![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/no-structure.png)
